molecular formula C16H13ClN2O2 B8326882 6-Carboxy-1-(2-Chlorobenzyl)-2-Methylbenzimidazole

6-Carboxy-1-(2-Chlorobenzyl)-2-Methylbenzimidazole

Cat. No. B8326882
M. Wt: 300.74 g/mol
InChI Key: VXBLDUOHSHPNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369092B1

Procedure details

) 6-t-Butoxycarbonylamino-1-(2-chlorobenzyl)-2-methylbenzimidazole By using the method of example 1, 6-t-butoxycarbonylamino-1-(2-chlorobenzyl)-2-methylbenzimidazole (0.760 g) is obtained from 6-carboxy-1-(2-chlorobenzyl)-2-methylbenzimidazole (1.01 g), diphenylphosphorylazide (1 ml), diisopropylethylamine (1 ml), and t-butylalcohol (25 ml). 1H-NMR (CDCl3, δ): 1.49 (9H, s), 2.47 (3H, s), 5.37 (2H, s), 6.41(1H, d, J=7.5 Hz), 6.55 (1H, br s), 6.93 (1H, dd, J=1.9 and 8.6 Hz), 7.08 (1H, t, J=7.5 Hz), 7.22 (1H, t), 7.44(1H, d, J=8.0 Hz), 7.62 (2H, d, J=8.6 Hz).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
6-t-Butoxycarbonylamino-1-(2-chlorobenzyl)-2-methylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[CH:11][C:12]2[N:16]=[C:15]([CH3:17])[N:14]([CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[Cl:25])[C:13]=2[CH:26]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:34])C=CC=CC=1.C(N(C(C)C)CC)(C)C.[C:53]([OH:57])(C)(C)C>>[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[CH:11][C:12]2[N:16]=[C:15]([CH3:17])[N:14]([CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[Cl:25])[C:13]=2[CH:26]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3].[C:53]([C:9]1[CH:10]=[CH:11][C:12]2[N:16]=[C:15]([CH3:17])[N:14]([CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[Cl:25])[C:13]=2[CH:26]=1)([OH:57])=[O:34]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
6-t-Butoxycarbonylamino-1-(2-chlorobenzyl)-2-methylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=CC2=C(N(C(=N2)C)CC2=C(C=CC=C2)Cl)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C=CC2=C(N(C(=N2)C)CC2=C(C=CC=C2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
Name
Type
product
Smiles
C(=O)(O)C=1C=CC2=C(N(C(=N2)C)CC2=C(C=CC=C2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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